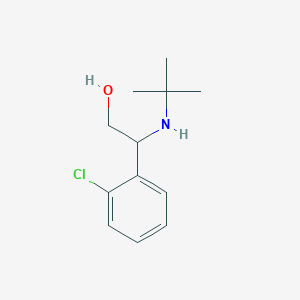
(2-Chlorophenyl)-1-tert-butylamino-2-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the compound’s natural occurrence or synthesis .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Biocatalysis and Chiral Intermediate Synthesis
(S)-1-(2-chlorophenyl)ethanol, closely related to the chemical structure , is identified as a key intermediate in the synthesis of L-cloprenaline, a medication used for relieving asthma symptoms. Research demonstrates the effectiveness of the biocatalyst Alternaria alternata in the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol. The process achieved high conversion (100%) and yield (80%) with excellent enantiomeric excess (>99%) under optimized conditions, highlighting the potential of biocatalysis in producing chiral intermediates with high efficiency and selectivity (E. B. Kurbanoğlu et al., 2009).
Heterogeneous Photocatalytic Degradation
A study on the photocatalytic transformation of salbutamol, which shares a structural component with (2-Chlorophenyl)-1-tert-butylamino-2-ethanol, under simulated solar irradiation using titanium dioxide as a photocatalyst, offers insights into potential environmental applications. This process involves kinetic studies, intermediate compound identification, and toxicity evaluations, suggesting a method for the efficient and environmentally friendly degradation of pharmaceutical contaminants (V. Sakkas et al., 2007).
Enzymatic Process Development for Drug Intermediates
The development of a practical enzymatic process for the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, an important chiral intermediate for the drug Ticagrelor, demonstrates the application of biocatalysis in pharmaceutical manufacturing. This process achieved near 100% conversion and >99.9% enantiomeric excess (ee), showcasing the efficiency of enzymatic methods in producing high-purity drug intermediates (Xiang Guo et al., 2017).
Scale-up and Economic Evaluation of Bioproduction
A study on the scale-up and economic evaluation of bioproduction for (S)-1-(2-chlorophenyl)ethanol, again emphasizing its importance as a chiral intermediate, demonstrates the potential for large-scale production within economic boundaries. The study used Escherichia coli cells expressing relevant genes for biocatalysis, highlighting a significant reduction in production costs and demonstrating a scalable and efficient method for synthesizing chiral alcohols (T. Eixelsberger et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds such as ketamine, which is chemically (+/–) 2-(2-chlorophenyl)-2-(methyl-amino)-cyclohexanone , are known to act on NMDA receptors . These receptors play a crucial role in synaptic plasticity and memory function.
Mode of Action
Similar compounds like profenofos, an organophosphate insecticide, inhibit the acetylcholinesterase enzyme . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation that can overstimulate the muscles and glands.
Biochemical Pathways
A related compound, 2-(2-chlorophenyl)ethylbiguanide, has been shown to affect the unfolded protein response (upr) pathway, attenuating atf4 and grp78, typical downstream targets of the upr .
Pharmacokinetics
Ketamine, a structurally similar compound, is known to have a bioavailability of 100% when administered intravenously, 93% when administered intramuscularly, and 77% when administered epidurally . These figures provide a rough estimate of the ADME properties of (2-Chlorophenyl)-1-tert-butylamino-2-ethanol.
Result of Action
A study on 2-(2-chlorophenyl)ethylbiguanide showed that it attenuated atf4 and grp78, typical downstream targets of the upr, together with c-myc protein expression . This suggests that (2-Chlorophenyl)-1-tert-butylamino-2-ethanol might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Chlorophenyl)-1-tert-butylamino-2-ethanol. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(tert-butylamino)-2-(2-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,3)14-11(8-15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUOCDSZJSGJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(CO)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)-1-tert-butylamino-2-ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole](/img/structure/B2815321.png)
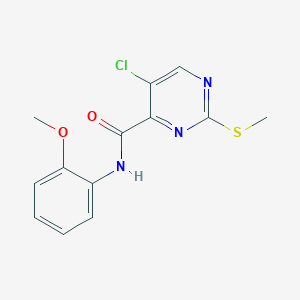

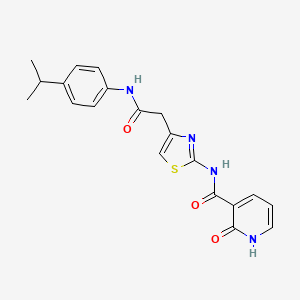
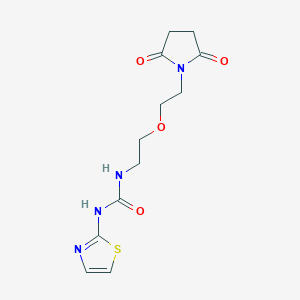
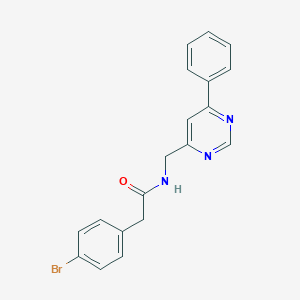

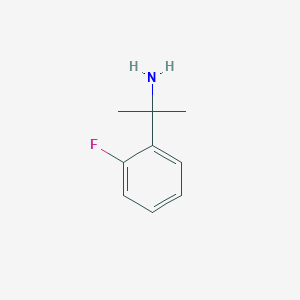
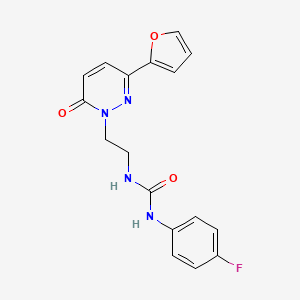
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2815334.png)

![3-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2815337.png)
![N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2815340.png)
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)